molecular formula C30H36N6O3 B12995252 (S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B12995252
M. Wt: 528.6 g/mol
InChI Key: GQSSXKRUKAMOQS-QFIPXVFZSA-N
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Description

(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and piperazine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 3-hydroxynaphthalene and 1-methylpyrrolidine, followed by their coupling with other reactants under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bond could result in a saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one include other piperazine derivatives, pyrimidine-based compounds, and naphthalene-containing molecules.

Uniqueness

What sets this compound apart is its combination of functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C30H36N6O3

Molecular Weight

528.6 g/mol

IUPAC Name

1-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C30H36N6O3/c1-3-28(38)34-13-15-35(16-14-34)29-25-10-12-36(27-18-23(37)17-21-7-4-5-9-24(21)27)19-26(25)31-30(32-29)39-20-22-8-6-11-33(22)2/h3-5,7,9,17-18,22,37H,1,6,8,10-16,19-20H2,2H3/t22-/m0/s1

InChI Key

GQSSXKRUKAMOQS-QFIPXVFZSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C

Origin of Product

United States

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